molecular formula C21H16N4O6S2 B2892871 N-(1,3-benzodioxol-5-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 850915-96-7

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No. B2892871
CAS RN: 850915-96-7
M. Wt: 484.5
InChI Key: OBYJGFXQLYIUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H16N4O6S2 and its molecular weight is 484.5. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

This compound has been explored for its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both crucial enzymes in the biosynthesis of thymidine and purine nucleotides, respectively. One study demonstrated that certain analogues of this compound exhibited potent dual inhibitory activities against human TS and DHFR. The specific structural scaffold of this compound is particularly conducive to inhibiting these enzymes effectively (Gangjee et al., 2008).

Anticancer Potential

Several studies have shown the potential of this compound and its derivatives in anticancer applications. For instance, some derivatives have been found to be effective in inhibiting the growth of various human cancer cell lines. This includes effectiveness against adenomatous (colon, pancreatic, lung, prostate), epithelial (breast), and lymphocytic (leukemia) origins. The compound's mechanism often involves inhibiting key enzymes required for cancer cell growth and proliferation, such as TS and DHFR (Gangjee et al., 2007).

Antimicrobial Activity

Some studies have also investigated the antimicrobial properties of this compound and its derivatives. For example, a derivative was found to exhibit significant potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), indicating its potential in combating antibiotic-resistant bacterial infections (Chaudhari et al., 2020).

Crystal Structure and Molecular Conformation

The crystal structure and molecular conformation of this compound have been studied to understand its interaction with biological targets. This includes investigating the intramolecular hydrogen bonding and conformation about certain atoms in the molecule, which are crucial for its biological activity (Subasri et al., 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O6S2/c26-18(22-12-1-6-16-17(9-12)31-11-30-16)10-33-21-23-15-7-8-32-19(15)20(27)24(21)13-2-4-14(5-3-13)25(28)29/h1-6,9H,7-8,10-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYJGFXQLYIUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

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